Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate
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Overview
Description
Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-7-oxoheptanoate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a suitable phenyl derivative, followed by esterification and further functional group transformations to introduce the heptanoate moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the use of raw materials and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific proteins or enzymes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases or conditions.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into unique binding sites, modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound with a similar spirocyclic structure, used in various synthetic applications.
4-Piperidone ethylene acetal: Another spirocyclic compound with applications in organic synthesis.
Uniqueness
Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate is unique due to its combination of a spirocyclic core with a heptanoate ester moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO5/c1-2-27-22(26)11-5-3-4-10-21(25)20-9-7-6-8-19(20)18-24-14-12-23(13-15-24)28-16-17-29-23/h6-9H,2-5,10-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNJVIUFLWQGEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643797 |
Source
|
Record name | Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-32-3 |
Source
|
Record name | Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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